molecular formula C14H9F3INO2 B13841849 (S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one

(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B13841849
M. Wt: 407.13 g/mol
InChI Key: DQMNMUDAHZYPIZ-ZDUSSCGKSA-N
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Description

(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is a complex organic compound characterized by the presence of a cyclopropylethynyl group, an iodine atom, and a trifluoromethyl group attached to a benzo[d][1,3]oxazin-2(4H)-one core

Chemical Reactions Analysis

Types of Reactions

(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts such as palladium or nickel complexes. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of (S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity and activity at target sites. The cyclopropylethynyl group may also contribute to the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and potential for interaction with biological targets .

Properties

Molecular Formula

C14H9F3INO2

Molecular Weight

407.13 g/mol

IUPAC Name

(4S)-4-(2-cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H9F3INO2/c15-14(16,17)13(6-5-8-1-2-8)10-7-9(18)3-4-11(10)19-12(20)21-13/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1

InChI Key

DQMNMUDAHZYPIZ-ZDUSSCGKSA-N

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C=CC(=C3)I)NC(=O)O2)C(F)(F)F

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)I)NC(=O)O2)C(F)(F)F

Origin of Product

United States

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